Methyl 3,3-diphenylpropanoate
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Overview
Description
Methyl 3,3-diphenylpropanoate is an organic compound with the molecular formula C16H16O2. It is a methyl ester derivative of 3,3-diphenylpropanoic acid. This compound is known for its aromatic properties due to the presence of two phenyl groups attached to the propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-diphenylpropanoate can be synthesized through various methods. One common synthetic route involves the esterification of 3,3-diphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,3-diphenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 3,3-diphenylpropanol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3,3-diphenylpropanoic acid.
Reduction: 3,3-diphenylpropanol.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Methyl 3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 3,3-diphenylpropanoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ester group is converted to a carboxylic acid group through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol group through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2,3-diphenylpropanoate: This compound has a hydroxyl group in place of one of the hydrogen atoms on the propanoate backbone.
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate: This compound has an additional methyl group attached to the propanoate backbone.
Uniqueness
Methyl 3,3-diphenylpropanoate is unique due to its specific structure, which includes two phenyl groups attached to the propanoate backbone. This structure imparts distinct aromatic properties and reactivity compared to other similar compounds. The presence of the ester group also allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Biological Activity
Methyl 3,3-diphenylpropanoate is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the available data on its biological properties, including cytotoxicity and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is an ester derived from 3,3-diphenylpropanoic acid. Its structure can be represented as follows:
This compound features two phenyl groups attached to a propanoate backbone, which contributes to its lipophilicity and potential bioactivity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity. For instance, one study demonstrated that synthesized compounds based on similar structures exhibited significant cytotoxicity against MCF-7 breast cancer cells, with this compound showing promising results in preliminary tests .
Table 1: Cytotoxic Effects of this compound
The IC50 value for this compound is yet to be determined in comprehensive studies. However, it has been noted that compounds with similar structural motifs exhibit enhanced cytotoxicity compared to standard treatments like Tamoxifen.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research suggests that compounds with similar structures can modulate estrogen receptors or affect cell cycle regulation .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various diphenylpropanoates for their anticancer activity. The results indicated that modifications in the side chains significantly influenced their cytotoxic properties against cancer cell lines. Specifically, compounds that retained a diphenyl motif showed enhanced activity compared to their monophenyl counterparts .
Table 2: Comparative Analysis of Diphenylpropanoates
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 3,3-diphenylpropanoate |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
JFNSORWJLKDFCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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